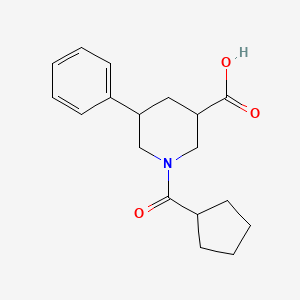
1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid, also known as CPPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPPC belongs to the class of piperidine carboxylic acids and has a molecular formula of C21H23NO3.
Wirkmechanismus
The mechanism of action of 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid is not fully understood. However, it has been suggested that 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid may act as an NMDA receptor antagonist, which could explain its neuroprotective and analgesic effects. Additionally, 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which could contribute to its anticancer properties.
Biochemical and Physiological Effects:
1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes in neuronal cells, which could contribute to its neuroprotective effects. 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid has also been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models of inflammation, which could contribute to its analgesic effects. Moreover, 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells, which could contribute to its anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid is its potential therapeutic applications in various areas such as neuroprotection, pain management, and cancer treatment. Moreover, 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid has been shown to have low toxicity and good bioavailability in animal studies. However, one limitation of 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid is its limited solubility in water, which could limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid. One area of interest is the development of 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid derivatives with improved solubility and potency. Another area of interest is the investigation of the potential synergistic effects of 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid with other drugs or therapies. Moreover, further studies are needed to fully understand the mechanism of action of 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid and its potential therapeutic applications in various disease states.
Synthesemethoden
1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid can be synthesized through a multi-step process involving the reaction of cyclopentanone with phenylhydrazine, followed by acylation with 3-chloropropionyl chloride and subsequent reduction with sodium borohydride. The final step involves the oxidation of the resulting piperidine derivative with potassium permanganate.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid has been studied for its potential therapeutic applications in various areas such as neuroprotection, pain management, and cancer treatment. 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid has been shown to have neuroprotective effects against glutamate-induced excitotoxicity in vitro and in vivo. It has also been found to have analgesic effects in animal models of acute and chronic pain. Moreover, 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Eigenschaften
IUPAC Name |
1-(cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c20-17(14-8-4-5-9-14)19-11-15(10-16(12-19)18(21)22)13-6-2-1-3-7-13/h1-3,6-7,14-16H,4-5,8-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASRGYMOUBZFMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CC(CC(C2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

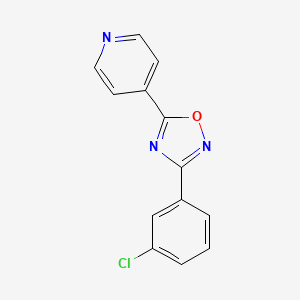
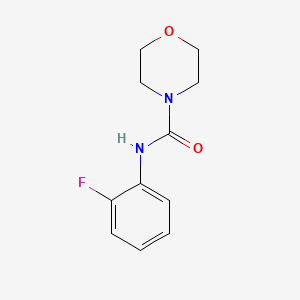
![N-[4-(Acetylamino)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B7560831.png)
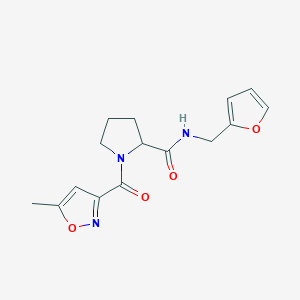
![N-(2-acetamidoethyl)-1-(4-chlorophenyl)-3-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7560849.png)
![5-(4-methylphenyl)-2-[(4-methylpiperidino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7560856.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B7560867.png)
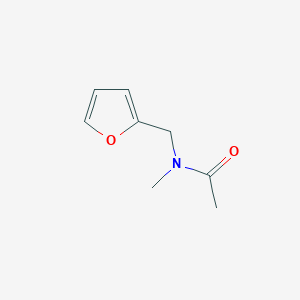
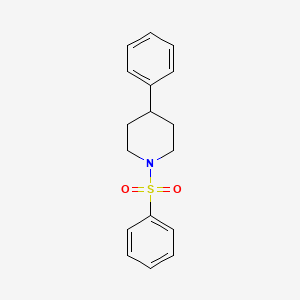
![2-oxo-N-[2-[4-(2-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]sulfonylethyl]-1H-pyridine-3-carboxamide](/img/structure/B7560890.png)
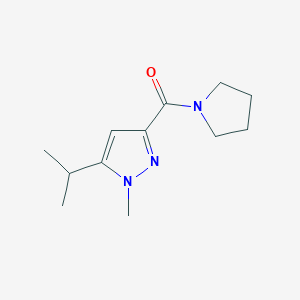
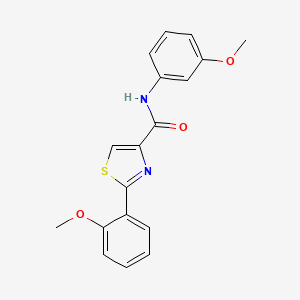
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4-[4-(2-phenoxyethyl)piperazin-1-yl]butane-1,4-dione](/img/structure/B7560927.png)
![3-Methylbenzyl [3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl] ether](/img/structure/B7560932.png)